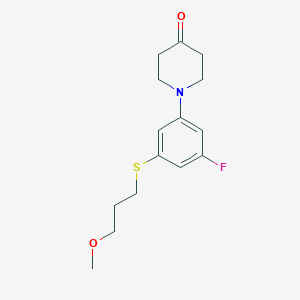
1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one, with the chemical formula C₁₅H₂₀FNO₂S, is a fascinating compound that combines aromatic and heterocyclic features. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the protodeboronation method, which utilizes pinacol boronic esters. The hydromethylation sequence has been successfully applied to related compounds like (−)-Δ8-THC and cholesterol . specific details for this compound’s synthesis remain proprietary.
Industrial Production:: While industrial-scale production methods are not widely documented, research labs and pharmaceutical companies likely employ similar synthetic routes with modifications for scalability.
Análisis De Reacciones Químicas
Reactivity:: 1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one can undergo various reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Boronic acids: Used in Suzuki-Miyaura cross-coupling reactions.
Hydrogen peroxide (H₂O₂): For oxidation.
Hydride reagents (e.g., NaBH₄): For reduction.
Major Products:: The specific products depend on reaction conditions, but they often involve modifications to the phenyl ring or piperidinone moiety.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Biological Studies: Investigating its interactions with receptors and enzymes.
Industry: It may serve as a precursor for other compounds.
Mecanismo De Acción
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular pathways. detailed studies are ongoing.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, researchers often compare it to related piperidinones and thioaryl compounds. Its unique fluorine substitution sets it apart.
Propiedades
Fórmula molecular |
C15H20FNO2S |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-[3-fluoro-5-(3-methoxypropylsulfanyl)phenyl]piperidin-4-one |
InChI |
InChI=1S/C15H20FNO2S/c1-19-7-2-8-20-15-10-12(16)9-13(11-15)17-5-3-14(18)4-6-17/h9-11H,2-8H2,1H3 |
Clave InChI |
PMEODAXWNLRJFD-UHFFFAOYSA-N |
SMILES canónico |
COCCCSC1=CC(=CC(=C1)F)N2CCC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


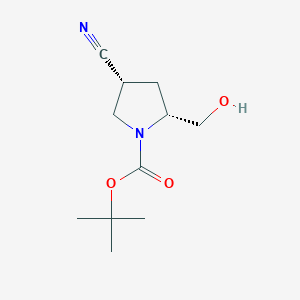

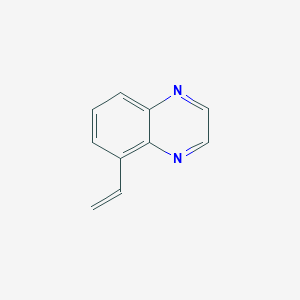

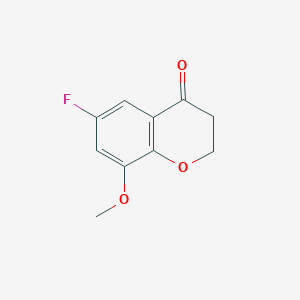
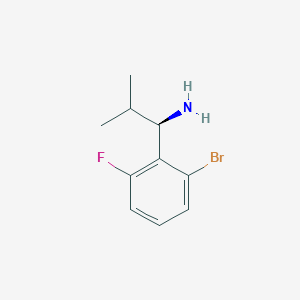
![2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13039865.png)
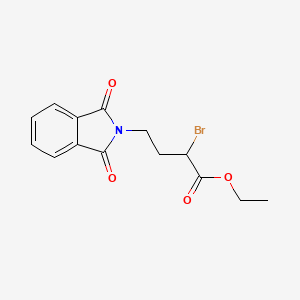
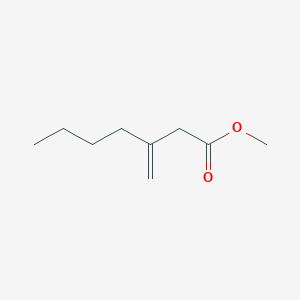


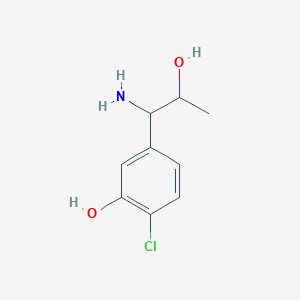

![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13039928.png)
